molecular formula C8H2F4S2 B13146775 3,3',4,4'-Tetrafluoro-2,2'-bithiophene

3,3',4,4'-Tetrafluoro-2,2'-bithiophene

Cat. No.: B13146775
M. Wt: 238.2 g/mol
InChI Key: ZOXQUVLJELXWCO-UHFFFAOYSA-N
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Description

3,3’,4,4’-Tetrafluoro-2,2’-bithiophene is a fluorinated derivative of bithiophene, a compound consisting of two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3’,4,4’-Tetrafluoro-2,2’-bithiophene can be synthesized through direct arylation polycondensation. This method involves the reaction of 3,3’,4,4’-tetrafluoro-2,2’-bithiophene with other monomers under specific conditions to form polymers . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 3,3’,4,4’-tetrafluoro-2,2’-bithiophene may involve large-scale polycondensation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing advanced reactors and automation to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3,3’,4,4’-Tetrafluoro-2,2’-bithiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into more reduced forms of thiophene derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bithiophene structure.

Scientific Research Applications

3,3’,4,4’-Tetrafluoro-2,2’-bithiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,3’,4,4’-tetrafluoro-2,2’-bithiophene exerts its effects is primarily related to its electronic properties. The introduction of fluorine atoms into the bithiophene structure alters the compound’s electron distribution, enhancing its ability to participate in charge transport and other electronic processes. This makes it an effective component in various electronic and optoelectronic devices.

Comparison with Similar Compounds

Similar Compounds

    3,3’,4,4’-Tetrafluoro-2,2’-bithiophene: (4FBT)

    (E)-1,2-bis(3,4-difluorothien-2-yl)ethene: (4FTVT)

Uniqueness

Compared to other similar compounds, 3,3’,4,4’-tetrafluoro-2,2’-bithiophene offers unique advantages in terms of its electronic properties. The presence of four fluorine atoms significantly enhances its electron-withdrawing capabilities, making it more effective in applications requiring high electron mobility and stability. This sets it apart from other fluorinated thiophene derivatives, which may not offer the same level of performance in electronic applications.

Properties

Molecular Formula

C8H2F4S2

Molecular Weight

238.2 g/mol

IUPAC Name

2-(3,4-difluorothiophen-2-yl)-3,4-difluorothiophene

InChI

InChI=1S/C8H2F4S2/c9-3-1-13-7(5(3)11)8-6(12)4(10)2-14-8/h1-2H

InChI Key

ZOXQUVLJELXWCO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(S1)C2=C(C(=CS2)F)F)F)F

Origin of Product

United States

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